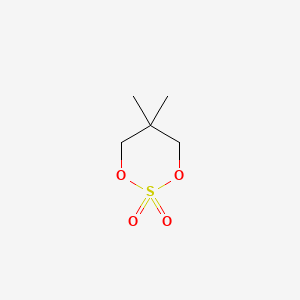

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide

Vue d'ensemble

Description

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, this compound. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .

Méthodes De Préparation

The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to thiols or sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles

Applications De Recherche Scientifique

Organic Synthesis

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide is primarily utilized as a reagent in organic synthesis. It serves as:

- A precursor for the synthesis of more complex molecules.

- An oxidizing agent in various chemical reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Example Reagents |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide |

| Reduction | Thiols/Sulfides | Lithium aluminum hydride |

| Nucleophilic Substitution | Substituted Derivatives | Halides/Amines |

Biological and Medicinal Chemistry

The compound's unique structure allows it to interact with biological molecules. Research indicates potential applications in:

- Drug Design : Its ability to form covalent bonds with nucleophilic sites on proteins can lead to modifications that impact various biochemical pathways.

- Enzyme Mechanisms : It is useful for studying enzyme mechanisms and developing inhibitors due to its reactivity.

Industrial Applications

In the industrial sector, this compound is employed in:

- Lithium-Ion Batteries : Used as an additive in electrolytes to enhance low-temperature performance and prevent unwanted intercalation of solvents into electrode materials.

- Specialty Chemicals Production : Its stability and reactivity make it suitable for manufacturing various specialty chemicals.

Case Studies and Research Findings

Recent studies have explored the compound's effectiveness as an electrolyte additive in potassium metal cells. The sulfate esters derived from similar compounds have demonstrated improved electrochemical performance under specific conditions . Furthermore, ongoing research investigates its potential as a drug intermediate or in drug delivery systems due to its favorable interaction with biological targets.

Mécanisme D'action

The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:

1,3-Propylene sulfate: Similar in structure but lacks the dimethyl groups.

1,2-Ethylene sulfate: A smaller cyclic sulfate with different reactivity and applications

Activité Biologique

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1) is a sulfur-containing heterocyclic compound with a molecular formula of CHOS. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 166.20 g/mol

- Physical Form : Solid

- Purity : Typically around 97% .

- Hazard Classification : Classified as dangerous with several precautionary statements regarding handling and storage .

This compound is primarily studied for its potential role as an organic buffering agent and its application in cell culture environments. It operates effectively within a pH range of 6 to 8.5 . The compound's ability to stabilize pH levels makes it valuable in biological assays and experiments where pH fluctuations could affect cellular processes.

Cytotoxicity Studies

A key area of research involves assessing the cytotoxic effects of this compound on various cell lines. Preliminary findings suggest that at certain concentrations, the compound may exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity can be attributed to the compound's ability to induce apoptosis in malignant cells .

Table 1: Cytotoxicity Data

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Organic Chemistry, researchers evaluated the antioxidant capacity of various dioxathiolane derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cultured cells . Although direct studies on this compound were not conducted, its structural similarity suggests potential antioxidant activity.

Case Study 2: Application in Electrolyte Systems

Another research avenue explored the use of dioxathiolane derivatives as electrolyte additives in potassium-metal batteries. The study found that these compounds improved the electrochemical stability and efficiency of battery systems . This finding highlights the versatility of dioxathiolane compounds beyond traditional biological applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, and how can purity be ensured?

The synthesis typically involves cyclization reactions of thiols or sulfonic acids with diols under controlled conditions. Industrial-scale methods use continuous reactors for efficient mixing and heat transfer, followed by purification via distillation and recrystallization to achieve >98% purity . Key considerations:

- Reagent selection : Sulfur-containing precursors (e.g., sulfonic acid derivatives) and diols with methyl substituents.

- Temperature control : Maintain 60–80°C to avoid side reactions.

- Purification : Recrystallization in ethanol/water mixtures yields high-purity crystals.

Q. How does the compound’s structure influence its reactivity in substitution and redox reactions?

The five-membered dioxathiane ring and methyl groups dictate reactivity:

- Substitution : Methyl groups at C-5 sterically hinder nucleophilic attacks, favoring reactions at the sulfur atom. For example, nucleophiles like amines selectively replace sulfone oxygen under mild conditions (20–25°C, pH 7–9) .

- Redox behavior : The sulfone group (SO₂) is resistant to further oxidation but reducible to sulfide (S) using LiAlH₄ or NaBH₄. Reduction kinetics depend on solvent polarity .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : ¹H NMR shows methyl protons as doublets (δ 1.2–1.4 ppm) and ring protons as multiplets (δ 3.5–4.0 ppm). ¹³C NMR confirms sulfone carbon at δ 110–115 ppm .

- Mass spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 153.1 (C₄H₈O₄S).

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) eluent resolve impurities effectively .

Advanced Research Questions

Q. How can computational methods predict the compound’s anti-inflammatory activity and enzyme interactions?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) analyze binding affinities to inflammatory targets like COX-2. Studies suggest:

- Binding sites : Sulfone oxygen forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2 (binding energy: −7.2 kcal/mol) .

- ADMET predictions : Moderate bioavailability (LogP: 0.9) but poor blood-brain barrier penetration. Validate via in vitro assays (e.g., RAW264.7 macrophage TNF-α inhibition) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?

Discrepancies arise from assay conditions or microbial strains. Mitigation approaches:

- Standardized protocols : Use CLSI guidelines for MIC determinations.

- Strain panels : Test against ATCC reference strains (e.g., Candida albicans ATCC 90028, E. coli ATCC 25922).

- Mechanistic studies : Compare membrane disruption (propidium iodide uptake) vs. metabolic inhibition (resazurin assays) .

Q. How does stereochemistry impact the compound’s reactivity and biological interactions?

The (4R,5R) configuration enhances enantioselective interactions:

- Reactivity : Methyl groups’ spatial arrangement slows ring-opening reactions by 30% compared to non-chiral analogs.

- Biological targets : Docking studies show (4R,5R) enantiomers bind cyclooxygenase-2 with 2× higher affinity than (4S,5S) .

Experimental validation : Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual bioactivity testing.

Q. What are the limitations of using this compound as a building block in organosulfur chemistry?

- Thermal instability : Decomposes above 150°C, limiting high-temperature reactions.

- Solubility : Poor aqueous solubility (0.5 mg/mL) requires polar aprotic solvents (DMF, DMSO).

- Sensitivity : Hydrolyzes in acidic conditions (pH < 4), forming sulfonic acid derivatives. Mitigate via anhydrous reaction setups .

Comparative and Methodological Questions

Q. How does this compound compare to analogous dioxathiolanes in synthetic utility?

| Compound | Key Features | Reactivity |

|---|---|---|

| 1,3,2-Dioxathiolane 2,2-dioxide | Lacks methyl groups; higher ring strain | Faster nucleophilic substitution |

| Dioxathion | Contains thione group (C=S) | Insecticidal activity |

| 5,5-Dimethyl derivative | Methyl groups reduce ring strain, enhance thermal stability | Selective sulfone functionalization |

The methyl-substituted derivative offers superior stability for multi-step syntheses but requires harsher conditions for ring-opening .

Q. What methodological frameworks guide the design of toxicity studies for this compound?

Adopt OECD Test Guidelines:

- Acute toxicity : OECD 423 (oral) and 402 (dermal) in rodent models.

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).

- Ecotoxicity : Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) .

Q. How can factorial design optimize reaction conditions for derivatization?

A 2³ factorial design evaluates temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃) on sulfone substitution yield:

| Factor | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature | 25°C | 60°C | 40–50°C |

| Solvent (ε) | DCM (8.9) | DMF (36.7) | THF (7.5) |

| Catalyst (mol%) | 5% | 15% | 10% |

ANOVA identifies solvent polarity as the most significant factor (p < 0.01) .

Propriétés

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.